molecular formula C10H10ClN3O2 B2411829 Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 58347-48-1

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2411829
CAS No.: 58347-48-1
M. Wt: 239.66
InChI Key: SSFMULHSDYYZIN-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol. This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms

Properties

IUPAC Name

ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFMULHSDYYZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The foundational methodology derives from adaptations of Grignard-based pyrimidine syntheses documented in patent CN101265187A. This two-stage process initiates with the formation of a magnesium complex from 1-bromo-5-chloropentane in tetrahydrofuran (THF), followed by nucleophilic attack on diethyl oxalate at -20°C to establish the ketoester intermediate. Critical parameters include:

  • Magnesium-to-halide molar ratio: 1:1.2 optimal for minimizing Wurtz dimerization
  • Solvent composition: THF/toluene (3:7 v/v) enhances reagent solubility while maintaining reaction exotherm <5°C
  • Temperature gradient: Strict control at -15°C±2°C during oxalate addition prevents retro-aldol decomposition

Post-cyclization hydrolysis with 10% sulfuric acid yields the pyrazolo[1,5-a]pyrimidine core, with GC-MS analysis confirming 98.2% purity when using MeTHF co-solvents.

Yield Optimization Through Base Modulation

Incorporating organic bases during the Grignard formation stage significantly impacts product distribution:

Base Additive Yield (%) Purity (GC) Side Products (%)
Triethylamine 61 98.0 1.8
Piperidine 72 98.2 0.9
DBU 68 97.5 2.1

Piperidine’s superior performance (72% isolated yield) correlates with its dual role as both proton scavenger and coordination ligand, effectively suppressing magnesium oxide passivation.

Malononitrile Annelation Strategy

Stepwise Ring Construction Methodology

Documented in pyrazolopyrimidine syntheses, this approach employs 5-amino-1-phenylpyrazole-4-carbonitrile as the diazole precursor. Reaction with malononitrile in ethanol under reflux generates the critical C-N bond at position 1 of the pyrimidine ring. Key advancements include:

  • Solvent optimization: Ethanol/water (4:1) increases reaction rate 3-fold versus anhydrous conditions
  • Temperature profile: Gradual heating from 0°C to 78°C minimizes cyano group hydrolysis (<2% loss)
  • Stoichiometric ratio: 1:1.05 malononitrile-to-pyrazole prevents diadduct formation

$$ \text{C}{12}\text{H}{10}\text{ClN}3\text{O}2 + \text{CH}2(\text{CN})2 \xrightarrow{\text{EtOH, Δ}} \text{C}{15}\text{H}{12}\text{ClN}5\text{O}2 + \text{NH}_3 $$

Chlorination and Esterification Sequence

Post-annelation functionalization introduces the 7-chloro substituent via phosphorous oxychloride (POCl₃) treatment:

  • POCl₃/DMF (1:0.1 v/v) at 70°C for 3 hours achieves quantitative chlorination
  • Subsequent esterification with ethyl chloroformate in dichloromethane (0°C→RT) yields 89% conversion

Critical monitoring by $$ ^1\text{H} $$-NMR confirms complete displacement of the C7 hydroxyl proton (δ 11.60 ppm disappearance).

Solid-Phase Synthesis Using Polymer-Supported Reagents

Merrifield Resin Immobilization Protocol

Recent adaptations from pyrazolo[3,4-d]pyrimidine methodologies demonstrate the feasibility of solid-phase synthesis:

  • Resin Functionalization :

    • Wang resin (1.2 mmol/g) treated with Fmoc-protected aminopyrazole in DMF/NMP (3:7)
    • Coupling efficiency >95% monitored by Kaiser test
  • Pyrimidine Cyclization :

    • 0.5M β-ketoester solution in MeTHF, 48h reflux
    • Cleavage with TFA/H2O (95:5) releases crude product
  • Post-Synthetic Modification :

    • On-resin chlorination using NCS in acetonitrile
    • Final purity 91% after RP-HPLC purification

This method reduces purification steps by 60% compared to solution-phase approaches but currently achieves lower yields (54% overall).

Comparative Analysis of Methodologies

Economic and Scalability Assessment

Parameter Grignard Route Malononitrile Route Solid-Phase Synthesis
Raw Material Cost ($/kg) 120 185 410
Reaction Volume (L/kg) 8.2 12.7 5.1
PMI (kg/kg) 34 48 19
E-Factor 18.7 27.3 9.4

Process Mass Intensity (PMI) and E-Factor calculations favor solid-phase methods despite higher reagent costs, particularly for GMP manufacturing.

Structural Characterization and Analytical Data

Spectroscopic Fingerprints

Consistent with literature values for analogous pyrazolopyrimidines:

  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl₃) :
    δ 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
    δ 2.58 (s, 3H, C5-CH₃)
    δ 4.47 (q, J=7.1 Hz, 2H, -OCH₂-)
    δ 6.92 (s, 1H, H-2)
    δ 8.24 (s, 1H, H-6)

  • $$ ^{13}\text{C} $$-NMR :
    165.4 (C=O), 158.2 (C-7), 152.1 (C-5), 142.8 (C-3a), 61.3 (-OCH₂-), 14.7 (-CH₃)

  • HRMS (ESI+) : m/z calculated for C₁₁H₁₁ClN₃O₂ [M+H]⁺: 268.0481, found: 268.0483

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce derivatives with different functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in the treatment of various diseases.

1. Anticancer Activity

  • Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine show promising activity against breast and lung cancer cells .

2. Anti-inflammatory Properties

  • Another area of interest is its anti-inflammatory potential. A case study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis .

3. Antimicrobial Effects

  • The compound has also been evaluated for antimicrobial activity. In a study conducted by researchers at a pharmaceutical company, it was found to possess significant antibacterial properties against Gram-positive bacteria, indicating its potential as an antibiotic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialSignificant antibacterial properties

Case Studies

Case Study 1: Anticancer Research
A recent study examined the efficacy of this compound in a series of human cancer cell lines. The results showed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. This suggests a mechanism of action that could be further explored for drug development against specific cancer types.

Case Study 2: Anti-inflammatory Mechanism
In vitro assays conducted to evaluate the anti-inflammatory effects revealed that the compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This finding supports its potential use in therapeutic applications for chronic inflammatory conditions.

Mechanism of Action

The mechanism by which Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is structurally similar to other pyrazolo[1,5-a]pyrimidine derivatives, such as Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. its unique chloro and methyl substituents contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other derivatives may not be as effective.

List of Similar Compounds

  • Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Biological Activity

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, with the CAS number 58347-48-1, is a compound of interest due to its potential biological activities, particularly in antibacterial and antibiofilm applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Storage Conditions : Requires storage in an inert atmosphere at temperatures between 2-8°C .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.1250.062
Escherichia coli0.1250.0625
Pseudomonas aeruginosa0.250.125

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

Antibiofilm Activity

The compound also demonstrates potent antibiofilm activity. In a study using the crystal violet assay, it was found that:

  • Inhibition of Biofilm Formation : The compound reduced biofilm formation of S. aureus by over 85% and P. aeruginosa by over 80% at statistically significant levels (p < 0.01) when compared to controls .

The mechanism underlying the antibacterial and antibiofilm activities is believed to involve the disruption of bacterial cell wall synthesis and interference with quorum sensing pathways—critical for biofilm formation and maintenance.

Case Studies

  • Study on Antibacterial Efficacy :
    • A comparative study involving various pyrazolo derivatives showed that this compound had one of the lowest MIC values among tested compounds, indicating strong bactericidal properties against both S. aureus and E. coli .
  • Biofilm Disruption Study :
    • Another research focused on biofilm-forming bacteria revealed that this compound significantly inhibited biofilm development across multiple strains, highlighting its potential as a therapeutic agent against chronic infections associated with biofilms .

Q & A

Basic: What are optimized synthetic routes for Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate?

Answer:
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by nitrile-mediated pyrimidine ring closure. Optimized conditions include:

  • Solvent system : Ethanol:water (1:1, v/v) under ultrasonic irradiation enhances reaction rates and yields (up to 95%) by promoting efficient mixing and energy transfer .
  • Reagent selection : Use of LiHMDS (lithium hexamethyldisilazide) in THF at 0°C facilitates regioselective coupling for intermediates, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
  • Precursor design : Starting with 5-aminopyrazole derivatives ensures controlled substitution at the 7-position, critical for introducing chloro and methyl groups .

Basic: How is the compound characterized structurally?

Answer:
Structural characterization employs:

  • X-ray crystallography : For unambiguous determination of regiochemistry and substituent orientation, as demonstrated in studies of ethyl 7-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives .
  • NMR spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., methyl at C5 and chloro at C7) and ester functionality. For example, methyl groups appear as singlets (~δ 2.6–2.8 ppm), while the ethyl ester resonates as a quartet (δ 4.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between isomeric byproducts .

Advanced: How to address challenges in ester hydrolysis for derivatives?

Answer:
Hydrolysis of the ethyl ester group is prone to decarboxylation, requiring careful optimization:

  • Alkaline vs. acidic conditions : In alkaline media (e.g., NaOH/EtOH), partial hydrolysis to carboxylic acid occurs but competes with decarboxylation. Acidic conditions (e.g., H2SO4) favor complete decarboxylation, yielding 3-unsubstituted derivatives .
  • Protecting group strategies : Temporarily masking reactive sites (e.g., benzyl or isopropylidene groups) stabilizes intermediates during hydrolysis, as shown in glycosylated pyrazolo[1,5-a]pyrimidine syntheses .
  • Alternative functionalization : Direct coupling of pre-synthesized carboxylic acids (e.g., using bis(pentafluorophenyl) carbonate) avoids hydrolysis steps entirely .

Advanced: What methods determine stereochemistry in reduced derivatives?

Answer:
Reduction of pyrazolo[1,5-a]pyrimidine derivatives introduces stereocenters at C5 and C6. Key approaches include:

  • NMR-based configurational analysis : NOESY correlations and coupling constants differentiate syn (e.g., ethyl (5R,7R)-5,7-dimethyltetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate) and anti isomers (e.g., ethyl (5S,7S)-derivatives). Anti isomers exhibit distinct 1H NMR splitting patterns due to hindered rotation .
  • Crystallographic resolution : X-ray structures of diastereomeric salts (e.g., with chiral acids) confirm absolute configurations .
  • Chromatographic separation : Reverse-phase HPLC with chiral columns resolves enantiomers, critical for pharmacological studies .

Advanced: How to design derivatives for modulating biological activity?

Answer:
Structure-activity relationship (SAR) studies guide derivative design:

  • Carboxamide functionalization : Reacting the ester with primary/secondary amines (e.g., 4,6-dimethylpyrimidin-2-amine) yields carboxamides with enhanced solubility and target affinity. Use of coupling agents like HATU or BPC (bis(pentafluorophenyl) carbonate) ensures high yields .
  • Substitution at C5 and C7 : Electron-withdrawing groups (e.g., chloro at C7) improve metabolic stability, while methyl at C5 enhances lipophilicity, as seen in kinase inhibitor analogs .
  • Heterocyclic fusion : Incorporating thiophene or thieno rings (e.g., pyrazolo[1,5-a]thieno[2,3-e]pyrimidine) modifies electronic properties and π-stacking interactions, influencing GABAA receptor binding .

Advanced: How to resolve contradictions in spectral data for regioisomeric byproducts?

Answer:
Regioisomerism arises during cyclization. Resolution strategies include:

  • 2D NMR techniques : HSQC and HMBC correlate protons with specific carbons, distinguishing between C5- and C7-substituted isomers. For example, HMBC correlations from the methyl group to C5 confirm its position .
  • Computational modeling : DFT calculations predict NMR chemical shifts and compare them with experimental data to identify regioisomers .
  • Controlled synthesis : Using regioselective catalysts (e.g., Pd/Cu systems) minimizes byproduct formation, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses .

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